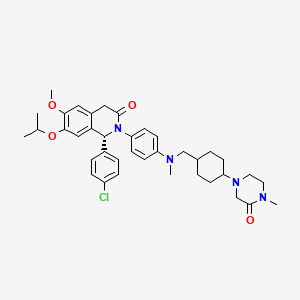

NVP-CGM097 stereoisomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Scientific Research Applications

Anticancer Mechanism and Clinical Trials

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2, a key regulator in p53wt tumors. Its role in inhibiting the p53:MDM2 protein-protein interaction makes it a significant candidate for treating cancer. This compound has demonstrated excellent in vivo profiles and has progressed to phase 1 clinical development for treating p53wt tumors. Its discovery and the scientific rationale behind it, including mechanism of action, binding mode, and pharmacokinetic properties, represent a major advancement in anticancer therapeutics (Holzer et al., 2015).

Predictive Gene Signature for Treatment Response

The discovery of a specific gene expression signature consisting of 13 up-regulated genes can predict sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. These genes are known p53 downstream target genes, indicating a partially activated p53 pathway in NVP-CGM097-sensitive tumors. This finding is crucial for refining patient selection for treatments involving p53–HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).

Mechanistic Studies and Biochemical Characteristics

A mechanistic study of NVP-CGM097 revealed its species-specific inhibition properties, particularly its strong inhibition of human Mdm2 compared to its canine, murine, or rat counterparts. This specificity was confirmed in cellular assays, where treatment with NVP-CGM097 induced p53 target gene expression only in human cells (Valat et al., 2014).

Overcoming Multidrug Resistance in Tumors

NVP-CGM097 has been evaluated for its potential in reversing multidrug resistance (MDR), particularly ABCB1-mediated MDR in cancer cells. It was found to effectively reverse this resistance without significantly altering the expression or localization of the ABCB1 protein. This indicates that NVP-CGM097 can be used alongside chemotherapeutic drugs to improve antitumor responses by directly blocking ABCB1-mediated drug efflux (Zhang et al., 2020).

Properties

Molecular Formula |

C38H47ClN4O4 |

|---|---|

Molecular Weight |

659.26 |

IUPAC Name |

(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |

SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.